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Introduction: GBM Challenges and Phenformin
Rationale

Glioblastoma (GBM) remains the most aggressive and lethal primary brain tumor in adults, characterized
by rapid proliferation, diffuse infiltration, and therapeutic resistance. Despite multimodal treatment
approaches combining surgery, radiotherapy, and temozolomide (TMZ) chemotherapy, the median survival
of GBM patients remains a dismal 14-16 months, with a 5-year survival rate below 5% [1] [2]. This
profound therapeutic challenge stems from several biological factors: intratumoral heterogeneity, the
presence of glioma stem-like cells (GSCs) with enhanced DNA repair capacity and resistance mechanisms,
and an immunosuppressive tumor microenvironment that promotes immune evasion and treatment failure [1]
[3]. The urgent need for novel therapeutic approaches has led researchers to explore drug repurposing

strategies, allowing for faster clinical translation by leveraging existing pharmacological and safety data.

Phenformin, a biguanide derivative previously used for type 2 diabetes treatment, has emerged as a
promising candidate for GBM therapy. As a more potent analog of metformin, phenformin exerts enhanced
antitumor activity through multiple mechanisms, primarily targeting mitochondrial complex I (NADH
dehydrogenase) and disrupting cellular energy metabolism [4] [5]. Unlike metformin, phenformin

demonstrates superior cellular uptake due to its higher lipophilicity, resulting in increased potency at
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significantly lower concentrations—a particularly advantageous property for overcoming the blood-brain
barrier and achieving therapeutic levels in the central nervous system [4] [6] [7]. Current research focuses on
phenformin's ability to target the resilient GSC subpopulation and its potential for combination therapies

with conventional treatments like TMZ.

Table 1: Key Findings from Phenformin In Vitro Studies in Glioblastoma Models

GBM Model L Effective Proposed Primary
Key Findings . .

Type Concentrations Mechanisms References

Glioma Stem Inhibited self- 50-100 uM (self- Mitochondrial [4] 8] [9]

Cells (GSCs)

renewal, reduced
stemness markers

renewal inhibition);
>1.0 mM

complex I inhibition,
AMPK activation, let-

(OCT4, SOX2, (apoptosis 7IHMGAZ2 pathway
CD44), induced induction) regulation, miRNA
differentiation, modulation (miR-124,
suppressed miR-137, let-7)
mesenchymal
markers (YKL40,
fibronectin)
Differentiated Inhibited proliferation, 0.1-1.0 mM ROS generation, [6][7]

Glioma Cells
(LN229)

Combination
Therapy
(Phenformin +
TMZ)

induced cell death,
disrupted cell cycle,
suppressed colony
formation, reduced
migration capacity

Enhanced antitumor
effects, synergistic
reduction in viability,
increased apoptosis
induction

(proliferation
inhibition); 0.1 mM
(migration
suppression)

Phenformin (0.1-
0.5 mM) + TMZ
(clinical relevant
doses)

mitochondrial
dysfunction, E-
cadherin upregulation,
vimentin
downregulation, cyclin
D1 reduction

Metabolic
sensitization,
potentiated DNA
damage response,
possible modulation
of drug resistance
pathways

[41[9]
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Phenformin's Anti-GBM Effects: In Vitro Evidence

Targeting Glioma Stem Cells (GSCs)

The GSC subpopulation represents a critical therapeutic target in GBM due to its central role in tumor
initiation, progression, and therapy resistance. Phenformin demonstrates remarkable efficacy against GSCs,
with studies showing significant inhibition of self-renewal capacity—a hallmark stem cell property—at
concentrations as low as 50-100 pM. This represents a 200-fold increase in potency compared to
metformin, which required concentrations of 10-20 mM to achieve similar effects [4] [9]. In neurosphere
formation assays, phenformin treatment not only reduced the number and size of GSC-derived spheres but
also promoted differentiation toward more mature glial phenotypes, as evidenced by increased expression of
GFAP and MAP2 alongside decreased levels of stemness markers OCT4, SOX2, and CD44 [4].
Furthermore, phenformin effectively suppressed mesenchymal transition in GSCs, reducing expression of
YKL-40 and fibronectin, which are associated with enhanced aggressiveness and treatment resistance in

GBM [4].

The temporal dynamics of phenformin's effects on GSCs follow a concentration-dependent pattern. At
lower concentrations (50-500 pM), phenformin primarily inhibits self-renewal and induces differentiation
without significant cell death, while higher concentrations (>1.0 mM) trigger apoptotic cell death within 24
hours, as evidenced by cleaved caspase-3 and PARP expression [4]. This dual concentration-dependent
activity makes phenformin particularly attractive therapeutically, as sustained lower-dose treatment could
potentially deplete the GSC pool while minimizing toxicity to normal neural cells. Additionally, phenformin
demonstrates selective toxicity toward GSCs compared to differentiated glioma cells, suggesting a potential

therapeutic window that could be exploited clinically [4] [9].

Effects on Differentiated Glioma Cells

In conventional glioma cell lines like LN229, phenformin exhibits potent anti-proliferative and anti-
migratory activities at concentrations substantially lower than those required for metformin. The IC50 values
for phenformin after 48 hours of treatment typically range between 0.1-1.0 mM, compared to 10-100 mM
for metformin [6] [7]. Phenformin treatment induces cell cycle arrest at the GO/G1 phase, accompanied by

reduced expression of cyclin Dl—a key regulator of G1/S transition—thereoretically limiting the
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proliferative capacity of glioma cells [6] [7]. Additionally, phenformin significantly impairs the clonogenic
potential of glioma cells, as demonstrated through both two-dimensional colony formation assays and three-

dimensional soft agar assays, indicating durable suppression of tumorigenic capacity even after drug removal

[7].

The anti-migratory effects of phenformin contribute to its potential as an anti-GBM agent, as glioma cell
invasion into surrounding brain tissue represents a major cause of treatment failure and recurrence.
Phenformin treatment (0.1 mM) significantly reduces migration in both wound healing and transwell
migration assays, accompanied by melecular reprogramming of epithelial-mesenchymal transition (EMT)
markers, including increased E-cadherin (epithelial marker) and decreased vimentin (mesenchymal marker)

expression [6] [7]. This phenotypic reversal suggests that phenformin may target the invasive capabilities of

GBM cells, potentially limiting the diffuse infiltration that characterizes this devastating disease.

Table 2: Comparative Effects of Phenformin on Different GBM Model Systems

Parameter

Glioma Stem Cells (GSCs)

Differentiated Glioma Cells (e.g.,
LN229)

Self-Renewal
Inhibition

Proliferation
Suppression

Cell Death
Induction

Migratory
Inhibition
Stemness Marker

Modulation

Metabolic Effects

IC50: ~50-100 pM; >80% reduction in
sphere formation at 100 yM

Moderate effect at lower doses (<100
uM)

Significant apoptosis at >1.0 mM
(cleaved caspase-3, PARP cleavage)

Not typically reported

OCT4, SOX2, CD44 significantly
downregulated at 100 uM

Strong AMPK activation, mitochondrial
inhibition, let-7/HMGAZ2 pathway
regulation

Not typically measured (limited self-
renewal capacity)

IC50: ~0.1-1.0 mM; strong dose-
dependent inhibition

Moderate cell death at 0.1-1.0 mM;
ROS-dependent mechanism

~60-70% reduction at 0.1 mM;
associated with EMT marker
changes

Limited effect (already low baseline
expression)

ROS generation, mitochondrial
dysfunction, AMPK activation
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. Differentiated Glioma Cells (e.g.,
Parameter Glioma Stem Cells (GSCs)

LN229)
Combination with Strong synergistic effect; enhanced Additive to synergistic effects
T™MZ apoptosis and survival reduction depending on dosing schedule

Experimental Protocols

Cell Culture and Reagent Preparation

GSC Culture Protocol: Primary GSCs should be maintained as suspension cultures in serum-free neural
stem cell medium consisting of DMEM/F-12 supplemented with B27 (1:50), N2 (1:100), 20 ng/mL human
recombinant EGF, 20 ng/mL human recombinant bFGF, and 1% penicillin-streptomycin [4] [9]. Cells are
cultured as neurospheres in ultra-low attachment flasks at 37°C with 5% CO2, with medium replenished
every 2-3 days and passaged every 7-10 days using enzymatic dissociation with Accutase. GSC validation is
essential through confirmation of stemness markers (OCT4, SO0OX2, NANOG, CD133) via
immunocytochemistry and flow cytometry, along with demonstration of multi-lineage differentiation

potential (astrocytic, neuronal, oligodendrocytic) following serum-induced differentiation [4] [3].

Differentiated Glioma Cell Culture: Established glioma cell lines (e.g., LN229, U87, U251) are maintained
as adherent cultures in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine
serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO2 [6] [7]. Cells should be passaged at 80-
90% confluence using standard trypsinization protocols and maintained for no more than 20 passages to

ensure genetic stability.

Phenformin Stock Solution: Prepare a 1 M stock solution by dissolving phenformin hydrochloride in
sterile dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS). Aliquot and store at -20°C for up to
6 months. For working concentrations, dilute in appropriate cell culture medium immediately before use,
ensuring final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability. Include vehicle

controls (DMSO or PBS at equivalent concentrations) in all experiments [4] [6] [7].

Cell Viability and Proliferation Assays
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MTT Assay Protocol:

e Seed cells in 96-well plates at optimized densities (5,000 cells/well for LN229; 10,000 cells/well for
GSCs in neurosphere format) and allow to adhere overnight (adherent lines) or form neurospheres
(GSCs, 24-48 hours) [6] [7].

e Treat cells with phenformin across a concentration range (0.1-1000 uM for phenformin; include
positive and negative controls) for 24-72 hours. Each condition should include 4-6 technical
replicates.

e Add MTT solution (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C until purple
formazan crystals are visible.

e Carefully remove medium and dissolve formazan crystals in DMSO (100 pL/well).

e Measure absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

e Calculate cell viability as percentage of vehicle-treated controls and determine IC50 values using
nonlinear regression analysis (sigmoidal dose-response curve fitting).

Trypan Blue Exclusion Assay:

e Harvest cells following phenformin treatment (trypsinization for adherent cells, Accutase for
neurospheres).

e Mix cell suspension 1:1 with 0.4% trypan blue solution.

e Count viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell
counter.

¢ Calculate viability percentage: (viable cell count / total cell count) x 100.

Flow Cytometric Cell Cycle Analysis:

Harvest approximately 1x1076 cells per condition following phenformin treatment.

Wash with cold PBS and fix in 70% ethanol at -20°C for at least 2 hours.

Wash with PBS and incubate with staining solution containing propidium iodide (50 pg/mL), RNase A
(200 pg/mL), and 0.05% Triton X-100 for 30 minutes at 37°C in the dark.

Analyze DNA content using a flow cytometer with excitation at 488 nm and emission detection at 617
nm.

Determine cell cycle distribution using appropriate software and modeling algorithms [6] [7].

Self-Renewal and Stemness Evaluation

Neurosphere Formation Assay:

¢ Dissociate GSC neurospheres to single cells using Accutase and mechanical trituration.
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e Plate cells in 96-well ultra-low attachment plates at clonal density (1-10 cells/pL) in complete neural
stem cell medium.

e Treat with phenformin at desired concentrations (include vehicle control).

e Culture for 7-14 days, monitoring neurosphere formation and growth.

e Count neurospheres (defined as clusters >50 ym in diameter) and measure sphere diameters using
microscopy imaging software.

e Calculate sphere-forming efficiency: (number of spheres / number of cells seeded) x 100 [4] [9].

Limiting Dilution Assay:

e Serially dilute dissociated GSCs across multiple wells of 96-well ultra-low attachment plates (e.g., 1,
5, 10, 20, 50 cells/well; 24 wells per cell density).

e Treat with phenformin or vehicle control.

e After 10-14 days, score wells positive for neurosphere formation (>50 um diameter).

¢ Analyze using extreme limiting dilution analysis (ELDA) software to determine stem cell frequency
and statistical significance between treatment conditions [4].

Migration and Invasion Assays

Wound Healing (Scratch) Assay:

e Seed glioma cells in 12-well or 24-well plates and culture until 90-95% confluent.

e Create a uniform scratch wound using a 200 pL pipette tip or specialized wound maker.

e Wash gently with PBS to remove detached cells and add fresh medium containing phenformin or
vehicle control.

e Capture images at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) at the same location within
the wound.

e Measure wound area using image analysis software (e.g., ImageJ) and calculate percentage wound
closure: [(AO - At) / AQ] x 100, where A0 is initial wound area and At is area at time t [6] [7].

Transwell Migration Assay:

e Place transwell inserts (8 um pore size) in 24-well plates containing medium with 10% FBS as
chemoattractant.

e Serum-starve cells for 4-6 hours, then seed 1x10"5 cells in serum-free medium into the upper
chamber.

e Add phenformin or vehicle to both upper and lower chambers.

¢ Incubate for 16-24 hours at 37°C.

¢ Remove non-migrated cells from the upper membrane surface with a cotton swab.
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e Fix migrated cells on the lower membrane surface with 4% paraformaldehyde and stain with 0.5%

crystal violet.
e Count migrated cells in 5-10 random fields per insert using light microscopy (100x magnification) [6]

[7].

Molecular Analysis Techniques

Western Blotting for Key Pathways:

e Harvest cells after phenformin treatment and lyse in RIPA buffer supplemented with protease and
phosphatase inhibitors.

e Determine protein concentration using BCA assay.

e Separate 20-30 ug protein by SDS-PAGE (8-12% gels depending on target molecular weight) and
transfer to PVDF membranes.

¢ Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

¢ Incubate with primary antibodies overnight at 4°C: p-AMPK, AMPK, p-mTOR, mTOR, cleaved
caspase-3, PARP, cyclin D1, E-cadherin, vimentin, OCT4, SOX2, CD44, HMGAZ2, and (3-actin
(loading control).

¢ Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

¢ Detect using enhanced chemiluminescence substrate and image with a digital imaging system [4] [6]

[7].
Quantitative PCR for miRNA and mRNA Analysis:

¢ Extract total RNA using TRIzol reagent or column-based kits.

e For mRNA analysis: reverse transcribe 1 yg RNA using oligo(dT) or random primers and reverse
transcriptase.

e For miRNA analysis: use stem-loop reverse transcription primers specific to target miRNAs (miR-124,
miR-137, let-7 family).

e Perform qPCR using SYBR Green or TagMan chemistry with gene-specific primers.

¢ Normalize mRNA expression to housekeeping genes (GAPDH, B-actin) and miRNA expression to
RNUG6B or miR-16.

e Calculate relative expression using the 2”(-AACt) method [4] [9].

Mechanistic Insights

Metabolic Reprogramming and Mitochondrial Targeting
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Phenformin's primary mechanism of action involves mitochondrial complex I inhibition within the
electron transport chain, leading to reduced ATP production and subsequent activation of AMP-activated
protein kinase (AMPK)—a central cellular energy sensor [4] [5]. This metabolic disruption has profound
implications for GBM cells, which frequently exhibit metabolic reprogramming with enhanced dependence
on glycolysis (Warburg effect) and altered mitochondrial function [2]. AMPK activation downstream of
phenformin treatment inhibits mammalian target of rapamycin complex 1 (mTORC1), a critical regulator of
cell growth and proliferation, thereby suppressing anabolic processes while promoting catabolic pathways
[4] [10] [5].

The metabolic stress induced by phenformin treatment also generates reactive oxygen species (ROS)
through electron transport chain disruption, contributing to oxidative damage and cell death induction [6] [7].
This ROS-dependent cell death can be rescued by antioxidant treatment with N-acetylcysteine (NAC),
confirming the causal role of oxidative stress in phenformin's cytotoxicity [6] [7]. Interestingly, GSCs
appear particularly vulnerable to phenformin-induced metabolic disruption, possibly due to their unique
metabolic dependencies and mitochondrial characteristics compared to differentiated glioma cells [4] [9].
This selective vulnerability provides a therapeutic window that could be exploited clinically to target the

therapy-resistant GSC compartment.
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Diagram 1: Phenformin mechanism of action in GBM cells. Phenformin inhibits mitochondrial complex I,
leading to AMPK activation and ROS generation. Downstream effects include mTORCI inhibition,

metabolic reprogramming, miRNA modulation, and ultimately reduced stemness and increased apoptosis.

Signaling Pathway Modulation

Beyond its metabolic effects, phenformin influences multiple signaling pathways crucial for GBM
pathogenesis. The AMPK/mTOR axis represents a central signaling hub affected by phenformin, with
AMPK activation and subsequent mTOR inhibition converging to suppress cell growth, proliferation, and
protein synthesis [4] [10] [5]. Additionally, phenformin modulates STAT3 signaling, a pathway frequently

hyperactivated in GBM that promotes stemness, immune evasion, and treatment resistance [3] [10]. The
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intersection between metabolic and signaling pathways creates a network of inhibitory effects that

collectively suppress GBM progression and enhance vulnerability to conventional therapies.

Phenformin also demonstrates NF-kB pathway inhibition, reducing the expression of pro-survival and
inflammatory genes downstream of this transcription factor [4] [5]. This anti-inflammatory effect may
contribute to phenformin's ability to sensitize GBM cells to chemotherapy and radiation, as NF-kB
activation typically promotes therapy resistance. The multi-pathway targeting capacity of phenformin
represents a distinct advantage over highly specific molecular inhibitors, as GBM frequently develops

resistance through pathway redundancy and compensatory activation mechanisms.

Epigenetic Regulation and microRNA Networks

Emerging evidence indicates that phenformin exerts epigenetic effects through modulation of microRNA
(miRNA) networks that govern GSC behavior. Phenformin treatment significantly upregulates the
expression of miR-124, miR-137, and let-7 family miRNAs—all implicated in neuronal differentiation, cell
cycle regulation, and stemness suppression [4] [9]. These miRNA changes correlate with reduced expression
of their target genes, including HMGAZ2, a chromatin-associated protein that maintains stem cell identity and

promotes mesenchymal transition in GBM [4] [9].

The let-77/HMGA2 axis appears particularly important for phenformin's anti-GSC effects, as let-7 inhibition
partially rescues phenformin-mediated reduction in self-renewal and HMGA?2 suppression [4] [9]. This
epigenetic reprogramming represents a novel dimension of phenformin's activity, suggesting that its
therapeutic effects extend beyond acute metabolic disruption to include longer-term modification of the GSC
epigenetic state. The coordinated regulation of multiple miRNA networks may contribute to phenformin's
efficacy against the heterogeneous GBM cell populations and potentially limits the development of

resistance through redundant epigenetic mechanisms.
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Diagram 2: Phenformin-mediated epigenetic requlation in GSCs. Phenformin upregulates miR-124, miR-
137, and let-7 miRNAs. let-7 targets both HMGAZ2 and H19, reducing stemness and mesenchymal features,

while miR-124 and miR-137 contribute to stemness reduction and differentiation promotion.

Research Implications and Future Directions

Translational Potential and Combination Strategies

The compelling in vitro evidence supporting phenformin's efficacy against GBM models provides a strong

rationale for clinical translation. Several combination strategies appear particularly promising based on
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mechanistic insights and experimental data. The synergistic interaction between phenformin and
temozolomide (TMZ) represents a near-term translational opportunity, as this combination enhances DNA
damage and apoptosis while potentially overcoming TMZ resistance mechanisms [4] [9]. Additionally,
pairing phenformin with dichloroacetate (DCA), a pyruvate dehydrogenase kinase inhibitor, has
demonstrated improved anti-tumor effects in preclinical models by addressing biguanide-induced lactic

acidosis and further disrupting metabolic adaptability [4] [9].

The potential integration of phenformin with radiotherapy represents another promising avenue, as
metabolic reprogramming can influence radiation sensitivity. Phenformin's ability to target hypoxic tumor
regions—typically radioresistant due to oxygen limitation—may provide a means to overcome this
longstanding therapeutic challenge [1] [2]. Furthermore, combination approaches with emerging
immunotherapies warrant investigation, particularly given phenformin's potential to modulate the

immunosuppressive tumor microenvironment through lactate reduction and immune cell reprogramming [1]

[2].

Safety Considerations and Dosage Optimization

Despite its removal from general diabetes treatment due to lactic acidosis risk in certain patient populations,
phenformin's therapeutic index may be acceptable in oncology applications, particularly for a lethal disease
like GBM [5]. Careful patient selection, monitoring, and dose optimization will be essential for clinical
development. The in vitro data suggesting efficacy at concentrations <1.0 mM provide initial guidance for
target exposure levels, though comprehensive pharmacokinetic and pharmacodynamic studies will be needed

to establish optimal dosing regimens [4] [6] [7].

Formulation strategies that enhance CNS penetration while minimizing systemic exposure represent an
attractive approach to maximize efficacy while limiting off-target toxicity. Nanoparticle-based delivery
systems, convection-enhanced delivery, or intranasal administration routes could potentially improve
phenformin's brain distribution profile [1] [3]. Additionally, the development of biomarkers for patient
stratification—such as metabolic imaging signatures or molecular markers of phenformin sensitivity—could

help identify patient populations most likely to benefit from treatment.

Conclusion
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Phenformin represents a promising repurposing candidate for GBM therapy based on compelling in vitro
evidence demonstrating its ability to target both differentiated glioma cells and therapy-resistant GSCs
through multiple complementary mechanisms. Its metabolic targeting of mitochondrial complex I,
combined with signaling pathway modulation (AMPK/mTOR, STAT3, NF-kB) and epigenetic
reprogramming (miRNA networks, HMGAZ2 suppression), creates a multi-faceted anti-tumor response that
addresses key resistance mechanisms in GBM. The experimental protocols outlined provide a standardized
framework for evaluating phenformin's effects across different GBM model systems, enabling consistent
comparison of results across research laboratories. As combination strategies with conventional therapies and
novel agents continue to be optimized, phenformin holds significant potential to improve outcomes for

GBM patients—a population with urgent unmet therapeutic needs.
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Glioblastoma In Vitro Research]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b539400#phenformin-glioblastoma-in-vitro-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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